molecular formula C24H17ClN2O4S B12641506 Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester

Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester

Cat. No.: B12641506
M. Wt: 464.9 g/mol
InChI Key: VDQXNBDUQMASBI-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring an acetyloxy group at position 2 and a 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester moiety at position 2.

Properties

Molecular Formula

C24H17ClN2O4S

Molecular Weight

464.9 g/mol

IUPAC Name

[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl] 2-acetyloxybenzoate

InChI

InChI=1S/C24H17ClN2O4S/c1-15(28)30-22-5-3-2-4-20(22)23(29)31-19-12-10-18(11-13-19)26-24-27-21(14-32-24)16-6-8-17(25)9-7-16/h2-14H,1H3,(H,26,27)

InChI Key

VDQXNBDUQMASBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Esterification

Esterification is a critical step in synthesizing this compound, often involving the reaction of benzoic acid derivatives with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or triethyloxonium tetrafluoroborate.

  • Procedure :
    • Combine benzoic acid with acetic anhydride.
    • Add a few drops of concentrated sulfuric acid as a catalyst.
    • Heat the mixture under reflux to facilitate the reaction.
    • Upon completion, cool the mixture and add water to precipitate the ester.

Final Modifications

After synthesizing the intermediate products, further modifications may be necessary to achieve the final compound's desired structure:

  • Procedure :
    • Conduct hydrolysis if needed to modify functional groups.
    • Utilize reducing agents such as lithium aluminum hydride for further functional group transformations if required.

The yield and purity of benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester can vary based on reaction conditions. Typical yields range from 70% to over 90%, depending on the efficiency of each step in the synthesis process.

Step Yield (%) Purity (%)
Esterification 85 >99
Thiazole Substitution 75 >95
Final Product 70 >90

The preparation of this compound involves multiple synthetic steps that require careful control of reaction conditions to optimize yield and purity. The methods outlined above highlight key procedures essential for synthesizing this complex organic compound effectively. Further research into optimizing these methods could enhance efficiency and broaden applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Advantages: The thiazole ring and chlorophenyl group in the target compound may improve target binding and metabolic stability compared to simpler esters like Benorilate.
  • Activity Prediction : Based on analogs, the compound could exhibit dual anti-inflammatory and antimicrobial effects, though empirical validation is needed.
  • Synthesis Insights : Routes involving Schiff base formation () or thiazole cyclization () are plausible for its synthesis.

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The synthesis involves multi-step reactions, including condensation and esterification. For example:

  • Step 1: Coupling the 4-(4-chlorophenyl)-2-thiazolylamine moiety to the phenyl ring via nucleophilic aromatic substitution (e.g., using Pd catalysis or base-mediated conditions).
  • Step 2: Esterification of the hydroxyl group with acetyl chloride in anhydrous conditions. Evidence from analogous esters (e.g., ) highlights the use of sodium bicarbonate for neutralization and propargyl bromide for ester formation . Modified amide acids in suggest coupling agents like DCC/DMAP for carboxyl activation .

Q. How is structural characterization performed for this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • IR Spectroscopy: Identify acetyloxy (C=O stretch ~1760 cm⁻¹) and thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
  • NMR: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve aromatic protons (e.g., thiazolylamino protons at δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~170 ppm) .
  • HPLC-MS: Confirm purity and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns .

Q. What are the key stability considerations during storage?

Methodological Answer: Stability is influenced by ester hydrolysis and photodegradation:

  • Storage: Use amber vials at -20°C under inert gas (N₂/Ar) to prevent moisture absorption and oxidative degradation. notes that esters with electron-withdrawing groups (e.g., chlorophenyl) exhibit slower hydrolysis at pH 6–8 .
  • Monitoring: Regular HPLC analysis to detect degradation products (e.g., free salicylic acid derivatives) .

Q. How are common impurities addressed during synthesis?

Methodological Answer: Impurities arise from incomplete coupling or esterification:

  • Purification: Recrystallization from ethanol/water mixtures ( ) or column chromatography (silica gel, hexane/EtOAc gradient) .
  • Byproduct Identification: LC-MS to detect unreacted intermediates (e.g., 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenol) .

Q. What functional groups dictate reactivity in this compound?

Methodological Answer: Key reactive sites include:

  • Acetyloxy Group: Prone to hydrolysis under basic conditions; monitor via pH-controlled experiments .
  • Thiazolylamino Moiety: Participates in hydrogen bonding and coordination (e.g., with metal catalysts in further derivatization) .
  • Chlorophenyl Group: Enhances lipophilicity and influences π-π stacking in crystallography studies .

Advanced Questions

Q. How to resolve contradictions in spectral data (e.g., overlapping NMR signals)?

Methodological Answer: Use advanced techniques:

  • 2D NMR (HSQC/HMBC): Resolve aromatic proton assignments by correlating 1H^1 \text{H}-13C^{13} \text{C} couplings .
  • Computational Modeling: Compare experimental 13C^{13} \text{C}-NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
  • Cross-Validation: Match IR carbonyl stretches with NIST reference data () .

Q. What strategies optimize synthetic yield for large-scale production?

Methodological Answer:

  • Reaction Optimization: Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Workflow: Implement inline FTIR to monitor reaction progress and reduce side products .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer: Focus on substituent effects:

  • Variations: Synthesize analogs with modified thiazole rings (e.g., replacing Cl with Br) or ester groups (e.g., propionyloxy). demonstrates how triazolothiadiazine analogs are evaluated for bioactivity .
  • Assays: Test cytotoxicity (MTT assay) and receptor binding (SPR) to correlate structural changes with activity .

Q. Can computational models predict hydrolytic stability?

Methodological Answer: Yes, using:

  • Molecular Dynamics (MD): Simulate ester hydrolysis in aqueous environments (e.g., with GROMACS) .
  • QM/MM Calculations: Estimate activation energies for acetyloxy cleavage at varying pH .
  • Data Validation: Compare predicted half-lives with experimental stability studies ( ) .

Q. How to cross-validate analytical methods for regulatory compliance?

Methodological Answer: Follow ICH guidelines:

  • Specificity: Demonstrate baseline separation of degradation products via HPLC () .
  • Accuracy: Spike recovery tests using certified reference materials (e.g., NIST Standard Reference Data in ) .
  • Robustness: Test method performance under varied flow rates, column temperatures, and mobile phase compositions .

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